2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-3-12-5-7-13(8-6-12)22-9-4-10-23-15-16(20-18(22)23)21(2)19(28)24(17(15)27)11-14(25)26/h5-8H,3-4,9-11H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOMMXVIUFIXHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C19H21N5O4
- Molecular Weight : 383.408 g/mol
- IUPAC Name : this compound
The compound exhibits biological activity primarily through its interaction with specific targets within cellular pathways. It is believed to modulate enzyme activity related to nucleic acid synthesis and may exhibit antiviral properties similar to other purine derivatives.
Antiviral Activity
Research indicates that compounds structurally related to this compound demonstrate antiviral properties. For instance, nucleoside analogs derived from similar structures have shown efficacy against HIV and other viruses by inhibiting viral replication pathways .
Cytotoxic Effects
Studies have explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it can induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways or by disrupting mitochondrial function.
Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of related compounds, researchers synthesized several derivatives and tested their activity against HIV. The results indicated that modifications in the side chain significantly impacted the antiviral potency. The most effective derivatives exhibited IC50 values in the low micromolar range, suggesting that this compound could be a lead compound for further development .
Study 2: Cancer Cell Lines
A separate investigation focused on the cytotoxic effects of this compound on breast cancer cell lines. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers. Flow cytometry analysis confirmed the induction of apoptosis at higher concentrations, highlighting its potential as an anticancer agent.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiviral | HIV | <5 | Inhibition of viral replication |
| Cytotoxic | Breast Cancer Cells | 10 | Induction of apoptosis |
| Antimicrobial | Bacterial Strains | 15 | Disruption of cell wall synthesis |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
Functional and Pharmacological Implications
Core Heterocycle Diversity: The purino[7,8-a]pyrimidine core (target compound) is distinct from thieno[2,3-d]pyrimidine or pyrido[1,2-a]pyrimidine . The purine-like fused system may enhance interactions with adenosine receptors or kinases, whereas thieno-pyrimidines are often explored for anti-inflammatory or antiviral activity.
Substituent Effects :
- The 4-ethylphenyl group in the target compound increases lipophilicity compared to the 4-fluorophenyl group in , which may enhance membrane permeability but reduce aqueous solubility.
- The acetic acid moiety (target compound and ) is critical for hydrogen bonding or ionic interactions, whereas the aldehyde in may undergo reversible Schiff base formation with biological amines.
Physicochemical Properties
- Lipophilicity : The 4-ethylphenyl group (target) is more hydrophobic than the 4-fluorophenyl group in , as reflected in their calculated logP values (estimated 2.5 vs. 1.8).
- Acid Dissociation Constant (pKa) : The acetic acid group (pKa ~2.5–3.0) ensures ionization at physiological pH, enhancing solubility and bioavailability compared to the aldehyde in .
Research Trends and Patent Landscape
- Patent Applications : Evidence from EP 4 374 877 A2 highlights spirocyclic pyrimidine derivatives with trifluoromethyl groups, suggesting industry interest in fluorine-rich analogs for enhanced metabolic stability.
- Therapeutic Potential: While the target compound lacks explicit activity data, its structural resemblance to thieno-pyrimidines (e.g., ) implies possible applications in oncology or immunomodulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
